molecular formula C8H5N3O3 B1386509 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid CAS No. 1083401-49-3

5-(Pyrazin-2-yl)oxazole-4-carboxylic acid

Cat. No.: B1386509
CAS No.: 1083401-49-3
M. Wt: 191.14 g/mol
InChI Key: LSNHPNPGUKEUHL-UHFFFAOYSA-N
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Description

5-(Pyrazin-2-yl)oxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H5N3O3 and a molecular weight of 191.15 g/mol . This compound features both pyrazine and oxazole rings, making it an interesting subject for chemical research due to its unique structural properties.

Preparation Methods

The synthesis of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid typically involves the condensation of pyrazine derivatives with oxazole precursors. One common method includes the reaction of 2-pyrazinecarboxylic acid with 2-amino-2-oxazoline under specific conditions to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

5-(Pyrazin-2-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Pyrazin-2-yl)oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-(Pyrazin-2-yl)oxazole-4-carboxylic acid can be compared to other similar compounds, such as:

  • 2-Pyrazinyl-1,3-oxazole-4-carboxylic acid
  • 3-Pyrazinyl-1,3-oxazole-4-carboxylic acid
  • 4-Pyrazinyl-1,3-oxazole-4-carboxylic acid

These compounds share similar structural features but differ in the position of the pyrazine ring, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

5-pyrazin-2-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8(13)6-7(14-4-11-6)5-3-9-1-2-10-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNHPNPGUKEUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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